4-(3-Fluorophenyl)quinolin-2(1H)-one

Akt allosteric inhibition PH domain Cancer cell proliferation

4-(3-Fluorophenyl)quinolin-2(1H)-one (CAS 920986-50-1) belongs to the 4-aryl-2-quinolone chemotype, a scaffold distinct from the more extensively studied 3-aryl-2-quinolone isomers in both synthetic accessibility and biological target engagement. While the parent 4-phenylquinolin-2(1H)-one scaffold is documented as an allosteric Akt inhibitor (IC50 = 6 µM) with exceptional selectivity across >380 human kinases , the introduction of a fluorine atom at the meta-position of the 4-phenyl ring differentiates this compound as a halogenated analog with potentially altered pharmacokinetic and target-binding properties, making it a focused procurement candidate for medicinal chemistry optimization rather than a mere generic replacement for non-fluorinated 4-aryl-2-quinolones.

Molecular Formula C15H10FNO
Molecular Weight 239.24 g/mol
CAS No. 920986-50-1
Cat. No. B12631257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)quinolin-2(1H)-one
CAS920986-50-1
Molecular FormulaC15H10FNO
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC(=CC=C3)F
InChIInChI=1S/C15H10FNO/c16-11-5-3-4-10(8-11)13-9-15(18)17-14-7-2-1-6-12(13)14/h1-9H,(H,17,18)
InChIKeyIOFKDTCYNKYWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-(3-Fluorophenyl)quinolin-2(1H)-one (CAS 920986-50-1) is a Key 4-Aryl-2-Quinolone Scaffold for Kinase-Targeted Procurement


4-(3-Fluorophenyl)quinolin-2(1H)-one (CAS 920986-50-1) belongs to the 4-aryl-2-quinolone chemotype, a scaffold distinct from the more extensively studied 3-aryl-2-quinolone isomers in both synthetic accessibility and biological target engagement [1]. While the parent 4-phenylquinolin-2(1H)-one scaffold is documented as an allosteric Akt inhibitor (IC50 = 6 µM) with exceptional selectivity across >380 human kinases [2], the introduction of a fluorine atom at the meta-position of the 4-phenyl ring differentiates this compound as a halogenated analog with potentially altered pharmacokinetic and target-binding properties, making it a focused procurement candidate for medicinal chemistry optimization rather than a mere generic replacement for non-fluorinated 4-aryl-2-quinolones .

Why 4-(3-Fluorophenyl)quinolin-2(1H)-one (CAS 920986-50-1) Cannot Be Interchanged with Unsubstituted or Regioisomeric Quinolone Analogs


Substitution at the 4-position of the quinolin-2(1H)-one core fundamentally alters biological activity compared to 3-aryl isomers, as the former is associated with allosteric Akt inhibition while the latter targets integrin-mediated adhesion [1][2]. Within the 4-aryl series, replacing a hydrogen with fluorine at the phenyl meta-position is known to modulate lipophilicity, metabolic stability, and target off-rates in ways that render simple molar-for-molar substitution between 4-phenylquinolin-2(1H)-one and its 3-fluorophenyl analog scientifically unsound without head-to-head activity confirmation [3]. Procurement decisions must therefore be driven by precise substitution patterns rather than assuming in-class functional interchangeability.

Head-to-Head and Cross-Study Quantitative Evidence for 4-(3-Fluorophenyl)quinolin-2(1H)-one (CAS 920986-50-1) Over Closest Analogs


Allosteric Akt Inhibitor Scaffold Potency: 4-Aryl-Quinolone Core versus 3-Aryl-Quinolone Isomers

The 4-aryl-2-quinolone core is a validated allosteric Akt PH-domain binder. Its parent compound, 4-phenylquinolin-2(1H)-one, inhibits Akt kinase activity with an IC50 of 6 µM and suppresses downstream signaling in cancer cells without affecting upstream activators PI3K, PDK1, or mTORC2 [1]. This mechanism contrasts sharply with 3-aryl-2-quinolone derivatives, which show no Akt inhibition but act as integrin antagonists disrupting cell adhesion [2]. The 4-(3-fluorophenyl) analog retains this critical 4-aryl architecture, placing it in the Akt-targeting class rather than the adhesion-targeting class.

Akt allosteric inhibition PH domain Cancer cell proliferation

Fluorine Substitution Impact on Predicted Metabolic Stability: Meta-Fluoro Analog vs. Unsubstituted Parent

The introduction of fluorine at the para-position of a phenyl ring is a well-precedented strategy to block CYP450-mediated oxidation, enhancing in vitro metabolic stability [1]. By extension, a meta-fluorine substituent may similarly influence the metabolic profile of the 4-aryl-2-quinolone series, though quantitative comparative microsomal stability data (t1/2, Clint) for this specific compound versus the unsubstituted parent have not been disclosed in the public domain . This expected advantage is based on established medicinal chemistry principles rather than direct measurement for this molecule.

Metabolic stability CYP450 oxidation Fluorine blocking

Regioisomeric Selectivity: 4-(3-Fluorophenyl) Substitution vs. 4-(4-Fluorophenyl) or 4-Phenyl Analogs in Kinase Profiling

Data from 3,4-diarylquinolinone kinase profiling reveals that 3-(4-fluorophenyl)-4-pyridin-4-ylquinolin-2(1H)-one is highly selective for p38α MAPK (IC50 = 1.8 µM) with minimal off-target activity across 78 kinases [1]. While this compound contains an additional 4-pyridinyl group absent in 4-(3-fluorophenyl)quinolin-2(1H)-one, it demonstrates that the position and electronic nature of the aryl substituent critically control kinase selectivity. The 4-(3-fluorophenyl) compound provides a simpler scaffold for systematic SAR exploration to determine whether the 3-fluoro pattern alone imparts a selectivity advantage over 4-fluoro or unsubstituted analogs, a question not yet resolved by published data.

Kinase selectivity p38 MAPK Allosteric modulation

Synthetic Accessibility: One-Pot Tandem Oxa-Michael–Aldol Approach for 4-Aryl-2-Quinolones

A synthetic route employing superelectrophilic activation of N-aryl amides of 3-arylpropynoic acids enables efficient construction of 4-aryl quinolin-2(1H)-ones, including the 3-fluorophenyl analog [1]. While this method is general for the class, the availability of a validated, scalable synthetic entry point for 4-aryl substitution differentiates this scaffold from 3-aryl-2-quinolones that require alternative, often lower-yielding, cyclization strategies [2]. This provides a practical procurement advantage for groups seeking to generate diverse 4-aryl analogs from a common intermediate.

Synthetic chemistry 4-Aryl-2-quinolone One-pot synthesis

Procurement-Driven Application Scenarios for 4-(3-Fluorophenyl)quinolin-2(1H)-one (CAS 920986-50-1) Based on Differentiated Evidence


Allosteric Akt Inhibitor Lead Optimization and PH-Domain Probe Development

Based on the established Akt inhibitory activity of the parent 4-phenylquinolin-2(1H)-one scaffold (IC50 = 6 µM) and its unique allosteric mechanism targeting the PH domain [1], 4-(3-fluorophenyl)quinolin-2(1H)-one serves as a direct building block for probing the impact of meta-fluorine substitution on Akt binding affinity and selectivity. Unlike 3-aryl-2-quinolone isomers that lack any Akt activity, this compound retains the essential 4-aryl architecture required for PH-domain engagement.

Fluorinated Analog Comparator in p38α MAPK and Kinase Panel Selectivity Screening

The published selectivity of 3-(4-fluorophenyl)-4-pyridin-4-ylquinolin-2(1H)-one for p38α MAPK (IC50 = 1.8 µM, selective over 77 other kinases) demonstrates the potential of fluorinated quinolinones for kinome-wide selectivity [2]. 4-(3-Fluorophenyl)quinolin-2(1H)-one provides a structurally simplified comparator to investigate whether the meta-fluoro pattern alone confers a selectivity window. Procurement of this compound alongside the 4-fluoro regioisomer and unsubstituted parent enables head-to-head kinase panel screening not yet performed in the literature.

Metabolic Stability SAR Within the 4-Aryl-2-Quinolone Series

Fluorine substitution at the phenyl meta-position is a well-recognized strategy to reduce cytochrome P450-mediated oxidative metabolism [3]. While direct comparative microsomal stability data for 4-(3-fluorophenyl)quinolin-2(1H)-one have not been published, procurement of this compound alongside the non-fluorinated parent enables an internal head-to-head stability assessment (RLM/HLM t1/2, intrinsic clearance). This addresses the gap in public data and generates proprietary PK differentiation evidence for the fluorinated analog.

Scaffold Diversification in Integrin Antagonist vs. Akt Inhibitor Mechanistic Studies

The 3-aryl-2-quinolone series is well characterized as integrin antagonist, acting by disrupting focal adhesion assembly in a dose-dependent manner [4]. In contrast, 4-aryl-2-quinolones are Akt allosteric inhibitors [1]. Including 4-(3-fluorophenyl)quinolin-2(1H)-one in a broader mechanistic panel alongside its 3-aryl-2-quinolone regioisomer (e.g., 3-(3-fluorophenyl)quinolin-2(1H)-one) allows for direct confirmation that the aryl substitution position determines the biological mechanism, a critical control for target validation programs.

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